2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Physicochemical profiling Drug-likeness Hit2Lead screening library

Researchers requiring a pre-characterized, unsymmetrical 2,5-diaryl-1,3,4-oxadiazole with a defined 'push-pull' electronic architecture need CAS 62507-51-1. The para-OCH₃/NO₂ pair creates a strong ground-state dipole and ICT character essential for NLO chromophore design or nitroreductase-mediated bioactivation studies. - Intrinsic D-A system: Eliminates symmetrical analog limitations for SHG/TPA applications. - Validated scaffold: 4-NO₂ pharmacophore linked to COX-2 (IC₅₀ ~19.6 µM for close analogs) & cholinesterase inhibition. - Supply certainty: Available as a solid (≥95% purity) with documented LogP (2.49), tPSA (91.3 Ų), Hacc (6), Hdon (0) for immediate SAR or fragment-based screening.

Molecular Formula C15H11N3O4
Molecular Weight 297.26 g/mol
CAS No. 62507-51-1
Cat. No. B5877652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
CAS62507-51-1
Molecular FormulaC15H11N3O4
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O4/c1-21-13-8-4-11(5-9-13)15-17-16-14(22-15)10-2-6-12(7-3-10)18(19)20/h2-9H,1H3
InChIKeyPUZLCGYSAKXHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole: Physicochemical Profile and Class Positioning


2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS 62507-51-1) is an unsymmetrical 2,5-diaryl-1,3,4-oxadiazole bearing a para-methoxy electron-donating group at the 2-position and a para-nitro electron-withdrawing group at the 5-position [1]. The compound is catalogued in the ChemBridge Hit2Lead screening library (SC-5399444) with experimentally derived physicochemical parameters including a calculated LogP of 2.49, topological polar surface area (tPSA) of 91.3 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors . Its 1,3,4-oxadiazole core places it within a privileged heterocyclic scaffold extensively investigated for antimicrobial, anticancer, and CNS-modulating activities [2].

Why Generic 2,5-Diaryl-1,3,4-Oxadiazole Substitution Fails


Generic substitution within the 2,5-diaryl-1,3,4-oxadiazole series is precluded by the profound electronic asymmetry engineered into CAS 62507-51-1. The simultaneous presence of a strongly electron-donating para-OCH₃ substituent on the 2-phenyl ring and a strongly electron-withdrawing para-NO₂ substituent on the 5-phenyl ring generates a 'push-pull' dipolar architecture that modulates both the ground-state electronic distribution and the excited-state charge-transfer character of the molecule [1]. Replacing the methoxy group with methyl (CAS 62507-52-2) eliminates the key H-bond acceptor capability (Hacc reduced from 6 to 5) and lowers tPSA, altering membrane permeability and target engagement profiles . Conversely, removing the nitro group (as in CAS 842-79-5) collapses the electron-deficient character of the 5-aryl ring, which has been demonstrated in class-level SAR studies to be a critical determinant of antimicrobial potency and enzyme inhibition [2].

Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Property Shifts vs. 4-Methyl Analog

Replacement of the 4-methoxy substituent with a 4-methyl group (CAS 62507-52-2) produces measurable differences in key drug-likeness parameters relevant to permeability and target engagement. The target compound's methoxy oxygen contributes an additional H-bond acceptor (Hacc = 6 vs. 5), elevates tPSA (91.3 vs. ~83 Ų, estimated), and reduces lipophilicity (LogP = 2.49 vs. an estimated ~3.0 for the methyl analog) . These differences fall within ranges known to influence oral bioavailability and blood-brain barrier penetration based on established medicinal chemistry guidelines.

Physicochemical profiling Drug-likeness Hit2Lead screening library

Electron Affinity Advantage of the Nitro Group

The para-nitro substituent on the 5-phenyl ring confers a substantial increase in electron affinity relative to non-nitrated 2,5-diaryl-1,3,4-oxadiazoles. Computational studies on 1,3,4-oxadiazole derivatives have demonstrated that nitro-substituted oxadiazoles possess the highest electron affinity values within the series, with the nitro group lowering the LUMO energy and facilitating reductive bioactivation—a mechanism implicated in the antimicrobial activity of nitroaromatic compounds [1]. In contrast, the 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole analog (CAS 842-79-5), which lacks the nitro group, cannot engage this electron-transfer mechanism. Additionally, a SAR study on CNS-active oxadiazoles found that compounds bearing a 4-nitrophenyl substituent at the 5-position (e.g., compound XIV: 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole) exhibited highly significant anticonvulsant and antidepressant activity, whereas non-nitrated analogs showed diminished efficacy [2].

Electron affinity Charge transport Antimicrobial mechanism DFT calculation

Regioisomeric Core Differentiation: 1,3,4- vs. 1,2,4-Oxadiazole

The 1,3,4-oxadiazole regioisomer (CAS 62507-51-1) is structurally and electronically distinct from its 1,2,4-oxadiazole counterpart bearing identical substituents (CAS 352341-25-4; 3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole). The different nitrogen atom arrangement alters the dipole moment vector, H-bond acceptor geometry, and metabolic stability. A recent activity profiling study of nitro-substituted di(hetero)aryl oxadiazoles demonstrated that 1,3,4- and 1,2,4-oxadiazole regioisomers exhibit divergent enzyme inhibition profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as differential antimicrobial potency against Gram-positive and Gram-negative bacterial strains [1]. The 1,3,4-oxadiazole core places the two nitrogen atoms in a 1,3-relationship, providing a specific H-bond acceptor geometry (N3 position) that is absent in the 1,2,4-regioisomer.

Regioisomer specificity Heterocyclic core Target engagement Drug design

Commercial Availability vs. Custom Synthesis Routes

CAS 62507-51-1 is available as an off-the-shelf solid screening compound from the ChemBridge Hit2Lead catalog (Catalog ID: SC-5399444) with defined purity specifications (typically ≥95%) and characterized identity via NMR . The synthesis of unsymmetrical 2,5-diaryl-1,3,4-oxadiazoles typically requires multi-step routes involving hydrazide formation, acylation, and dehydrative cyclization using POCl₃ or polyphosphoric acid, often yielding 40–65% over 3–4 steps [1]. Custom synthesis of a close analog such as the regioisomeric 1,2,4-oxadiazole (CAS 352341-25-4) would require a distinct synthetic strategy (amidoxime cyclization), introducing additional optimization burden and lead time. The compound's presence in the Hit2Lead screening deck further implies that it has passed ChemBridge's quality control filters for drug-like properties (MW < 500, LogP < 5, Hdon ≤ 5, Hacc ≤ 10), making it compatible with high-throughput screening workflows .

Chemical procurement Screening library Commercial availability Purity specification

Nitro-Dependent COX-2 Inhibition: Class-Level SAR

In a focused SAR study of 2,5-diaryl-1,3,4-oxadiazole derivatives as selective COX-2 inhibitors, the compound bearing a nitro group at the R position (compound 5f) exhibited the highest inhibitory potency (IC₅₀ = 19.6 µM) and the greatest selectivity index (SI = 108.88) against COX-2 over COX-1 [1]. This quantitative result establishes that the 4-nitrophenyl moiety is a privileged substituent for COX-2 engagement within this scaffold. While this specific IC₅₀ value is for a structurally related analog rather than CAS 62507-51-1 itself, the consistent pharmacophoric contribution of the 4-nitrophenyl group across multiple 2,5-diaryl-1,3,4-oxadiazole chemotypes supports the inference that the nitro substituent in the target compound is a critical determinant of target engagement potential.

COX-2 inhibition Anti-inflammatory SAR Nitro pharmacophore

Recommended Application Scenarios Based on Differentiated Evidence


Screening for COX-2, Cholinesterase, or Nitroreductase Targets

The compound's ready availability as a solid screening compound (Hit2Lead SC-5399444, ≥95% purity), combined with its 4-nitrophenyl pharmacophore demonstrated in class-level SAR to confer COX-2 inhibitory potency (IC₅₀ = 19.6 µM for a closely related nitro analog) [1] and cholinesterase inhibition [2], makes it a suitable entry point for primary screening against these target classes. Users should prioritize this compound over non-nitrated analogs (e.g., CAS 842-79-5) when the screening hypothesis involves electron-transfer-mediated mechanisms or nitroreductase bioactivation.

SAR Expansion of Push-Pull Oxadiazole Pharmacophores

CAS 62507-51-1 serves as a defined synthetic reference point for SAR studies exploring the balance between electron-donating (4-OCH₃) and electron-withdrawing (4-NO₂) substituents on the oxadiazole core. Its characterized physicochemical profile (LogP 2.49, tPSA 91.3 Ų, Hacc 6, Hdon 0) provides a baseline for assessing how incremental structural modifications (e.g., OCH₃ → OH, OCH₃ → OCF₃, NO₂ → CN, NO₂ → CF₃) shift potency, selectivity, and pharmacokinetic parameters. The compound should be used as the reference standard when synthesizing and profiling new 2,5-diaryl-1,3,4-oxadiazole analogs.

Antimicrobial Discovery via Nitroaromatic Prodrug Activation

Given the established relationship between nitro group electron affinity and antimicrobial activity in oxadiazole derivatives [3], and the demonstrated antimicrobial potential of nitro-substituted 1,3,4-oxadiazoles against both Gram-positive and Gram-negative bacteria [2], CAS 62507-51-1 is a rational choice for inclusion in antimicrobial screening panels. It should be preferentially selected over the 4-chloro analog (CAS 62507-54-4) when the intended mechanism involves reductive activation of the nitro group, as the chloro substituent cannot undergo the same bioactivation pathway.

Nonlinear Optical and Organic Electronic Material Design

The 'push-pull' electronic configuration generated by the 4-OCH₃ (donor) and 4-NO₂ (acceptor) pair on the 1,3,4-oxadiazole π-bridge creates a substantial ground-state dipole moment and intramolecular charge-transfer (ICT) character . This structural motif is well-precedented in NLO chromophore design. CAS 62507-51-1 should be considered over the symmetrical 2,5-diphenyl-1,3,4-oxadiazole (CAS 725-12-2) or the mono-substituted analogs for applications requiring non-centrosymmetric charge distribution, such as second-harmonic generation (SHG) or two-photon absorption materials.

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